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Introduction

Brevican (BCAN) is a chondroitin sulfate proteoglycan predominantly expressed in the central
nervous system. It is a key component of the extracellular matrix and perineuronal nets, playing
crucial roles in neural plasticity, synaptic stability, and the pathogenesis of neurological
disorders such as glioma.[1][2][3] The development of brevican knockout models is essential
for elucidating its physiological functions and for validating it as a therapeutic target. The
CRISPR/Cas9 system offers a powerful and precise method for generating such knockout
models by introducing targeted double-strand breaks, leading to gene disruption through the
cell's non-homologous end joining (NHEJ) repair pathway.

These application notes provide a comprehensive guide for generating and validating brevican
knockout cell lines and animal models using CRISPR/Cas9 technology.

Data Presentation
Table 1: Validated sgRNA Sequences for Human BCAN
Knockout
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Predicted .
Target Predicted
On-Target
sgRNA ID Sequence PAM . Off-Target Source
Efficacy
(5'-3") Score
Score
GAGCGAGT
hBCAN-sg1 GGAACCAC  NGG 85 >0.2 [4][5]
ATCG
GCTGCTGC
hBCAN-sg2 TGCTGCTG  NGG 82 >0.2 [4][5]
CTGC
TCGTGGATC
hBCAN-sg3 TCGGCTCC  NGG 79 >0.2 [4][5]
GGC

Table 2: Validated sgRNA Sequences for Mouse Bcan
Knockout

Predicted .
Target Predicted
On-Target
sgRNA ID Sequence PAM . Off-Target Source
Efficacy
(5'-3") Score
Score
AGCCCGCT
mBcan-sgl GAACACGC NGG 88 >0.2 [4][5]
CCTT
CTTTGCGG
mBcan-sg2 ATACGGTTG NGG 86 >0.2 [415]
TCA
TTCGATACT
mBcan-sg3 CCAAGCTG NGG 81 >0.2 [41[5]
TAC

Note: Efficacy and off-target scores are aggregated from publicly available prediction tools. It is
highly recommended to computationally re-evaluate these sgRNAS using up-to-date software
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(e.g., CRISPOR, CHOPCHOP) before experimental use.[6]

Experimental Protocols
Protocol 1: sgRNA Design and Cloning

This protocol describes the process of selecting and cloning sgRNA sequences into a suitable
CRISPR/Cas9 expression vector.

1.1. sgRNA Selection:

» Utilize online design tools such as CRISPOR or GenScript's gRNA design tool to identify
optimal sgRNA sequences targeting an early exon of the brevican gene (human BCAN or
mouse Bcan).[5][7]

o Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects.[4]
[8] The sequences provided in Tables 1 and 2 have been previously validated and can be
used as a starting point.

1.2. Vector Selection:

e Choose an "all-in-one" vector containing both Cas9 and sgRNA expression cassettes for
ease of use (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).

1.3. Oligonucleotide Annealing and Cloning:

e Synthesize two complementary oligonucleotides for each selected sgRNA sequence with
appropriate overhangs for cloning into the chosen vector (e.g., Bbsl overhangs for
pSpCas9(BB)-2A-GFP).

e Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
» Ligate the annealed insert into the linearized and dephosphorylated CRISPR/Cas9 vector.
o Transform the ligation product into competent E. coli and select for positive colonies.

 Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
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Protocol 2: Transfection of CRISPR/Cas9 Plasmids

This protocol provides guidelines for delivering the CRISPR/Cas9 plasmids into mammalian
cells. The choice of transfection method depends on the cell type.

2.1. Lipofectamine-based Transfection (for cell lines like SH-SY5Y or U251):[9][10][11]

o Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will
result in 70-90% confluency at the time of transfection.

o Transfection Complex Preparation:

o For each well, dilute 500 ng of the CRISPR/Cas9 plasmid in Opti-MEM | Reduced Serum
Medium.

o In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™
CRISPRMAX™) in Opti-MEM 1| according to the manufacturer's instructions.[9]

o Combine the diluted DNA and lipid reagent, mix gently, and incubate for 10-20 minutes at
room temperature to allow complex formation.[10]

e Transfection: Add the DNA-lipid complexes dropwise to the cells.

o Post-transfection: Incubate the cells for 48-72 hours before proceeding with validation or cell

sorting.
2.2. Electroporation (for primary neurons or hard-to-transfect cells):[12][13][14]
o Cell Preparation: Resuspend the desired number of cells in a suitable electroporation buffer.
o Electroporation:

o Mix the cells with the CRISPR/Cas9 plasmid (1-5 ug).

o Transfer the mixture to an electroporation cuvette.

o Apply an electrical pulse using an electroporator (e.g., Neon™ Transfection System) with
parameters optimized for the specific cell type.[13]
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o Post-electroporation: Plate the cells in pre-warmed culture medium and incubate for 48-72

hours.

Protocol 3: Validation of Brevican Knockout

This protocol outlines the steps to confirm the successful knockout of the brevican gene at the

genomic and protein levels.
3.1. Genomic DNA Extraction and PCR Amplification:
» Harvest cells 48-72 hours post-transfection and extract genomic DNA using a commercial kit.

e Design PCR primers flanking the sgRNA target site in the brevican gene.[15][16]

[¢]

Human BCAN Forward Primer: 5'-[Sequence]-3'

Human BCAN Reverse Primer: 5'-[Sequence]-3'

[¢]

Mouse Bcan Forward Primer: 5-CCGCTTCAATGTCTACTGCTTCC-3[17]

[e]

Mouse Bcan Reverse Primer: 5'-TCTCCATCGCTTCCTGAGGCAG-3'[17]

o

o Perform PCR to amplify the target region from the genomic DNA of transfected and control

cells.
3.2. Genotyping by T7 Endonuclease | (T7E1) Assay or Sanger Sequencing:
e T7E1 Assay:
o Denature and re-anneal the PCR products to form heteroduplexes.
o Digest the re-annealed products with T7 Endonuclease |, which cleaves mismatched DNA.

o Analyze the digested fragments by agarose gel electrophoresis. The presence of cleaved
fragments indicates the presence of indels.

e Sanger Sequencing:

o Purify the PCR products and send for Sanger sequencing.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1176078?utm_src=pdf-body
https://www.benchchem.com/product/b1176078?utm_src=pdf-body
https://www.benchchem.com/product/b1176078?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666262/
https://mousegeneticscore.wustl.edu/items/pcr-genotyping-primer-pairs/
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/mp201428-bcan-mouse-qpcr-primer-pair-nm-007529
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/mp201428-bcan-mouse-qpcr-primer-pair-nm-007529
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Analyze the sequencing chromatograms for the presence of insertions or deletions at the
target site.

3.3. Western Blot Analysis:[18][19]

» Protein Extraction: Lyse transfected and control cells in RIPA buffer supplemented with
protease inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 pug) on an SDS-PAGE
gel and transfer to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
o Incubate the membrane with a primary antibody against brevican overnight at 4°C.
= Recommended Antibodies:

= Mouse anti-Brevican monoclonal antibody (Clone S294A-6), suitable for Western
Blot at a 1:1000 dilution.[18]

» Sheep anti-Human/Rat Brevican polyclonal antibody, suitable for Western Blot at 0.1
png/mL.

= Mouse anti-Brevican monoclonal antibody (Clone 2/Brevican), suitable for Western
Blot at a 1:1000 dilution.[20]

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o A significant reduction or absence of the brevican protein band (approximately 145 kDa)
in the transfected cell lysate compared to the control confirms a successful knockout.[18]
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Protocol 4: Off-Target Analysis

It is crucial to assess potential off-target effects of the CRISPR/Cas9 system.

4.1. In Silico Prediction:

» Use online tools to predict the top potential off-target sites for your chosen sgRNAs.[6]
4.2. Experimental Validation:

o Amplify the predicted off-target regions by PCR from the genomic DNA of knockout and
control cells.

e Sequence the PCR products to check for any unintended mutations.

Mandatory Visualizations

Click to download full resolution via product page

Caption: CRISPR/Cas9 workflow for generating brevican knockout models.
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Caption: Brevican's role in promoting glioma cell motility through EGFR signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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